2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Overview
Description
The compound “2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid” is a type of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a protective group used in the synthesis of peptides, which are chains of amino acids. The Fmoc group is often used because it can be removed under mild conditions without affecting the peptide chain .
Synthesis Analysis
The synthesis of Fmoc protected amino acids typically involves the Arndt-Eistert protocol . This protocol starts from commercially available Fmoc α-amino acids and leads to enantiomerically pure Fmoc β-amino acids in only two steps and with high yield .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group, a methoxy group, a carbonyl group, and an amino group . The molecular formula is C18H17NO4 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 311.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including those similar in structure to 2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid, are studied for their wide range of biological potentials. These include antimicrobial, antitumor, antidiabetic, and neuroprotective activities. Their chemical structure is fundamental to their interaction with biological systems, offering a versatile scaffold for developing pharmacotherapeutics (Danao et al., 2021).
Role in Fluorescent Probes and Zinc Ion Determination
The structural adaptation of isoquinoline derivatives to improve water solubility and cell membrane permeability for biological applications is a key area of study. These adaptations make them potent candidates for developing fluorescent sensors, particularly for detecting zinc ions in biological and environmental samples. The research underscores the importance of such derivatives in designing chemosensors for crucial ions (Mohamad et al., 2021).
Antioxidant and Antimicrobial Applications
Isoquinoline N-oxide alkaloids, closely related to the chemical class under discussion, have shown significant antimicrobial and antioxidant activities. These compounds, derived from natural sources, present an important area for drug discovery, offering leads for the development of new therapeutic agents (Dembitsky et al., 2015).
Analytical and Environmental Applications
Isoquinoline derivatives are also explored for their analytical applications, including the determination of antioxidant activity in various compounds. The structural features of these derivatives allow for their use in spectrophotometry-based assays, contributing to a deeper understanding of the antioxidant properties of complex samples (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
It’s known that fmoc-dl-tic-oh is used in the solid-phase synthesis of bradykinin antagonists . Bradykinin is a peptide that causes blood vessels to dilate (enlarge), and therefore causes blood pressure to lower. So, Fmoc-DL-Tic-OH might interact with the receptors of Bradykinin.
Mode of Action
Fmoc-DL-Tic-OH is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The mechanism of Fmoc protection involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBCUNCXDZOOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171859-74-8 | |
Record name | 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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